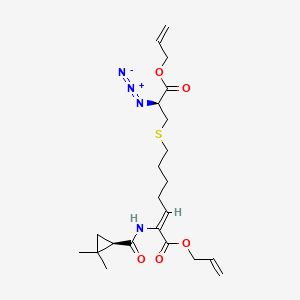
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative: is a complex organic compound with the molecular formula C22H32N4O5S and a molecular weight of 464.58. This compound is primarily used as a building block in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cilastatin: A related compound used to inhibit renal dehydropeptidase and enhance the efficacy of certain antibiotics.
Allyloxy derivatives: Compounds with similar allyloxy groups that exhibit comparable reactivity and applications.
Azido derivatives: Compounds containing azido groups, known for their use in click chemistry and bioorthogonal reactions.
Uniqueness
Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C22H32N4O5S |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
prop-2-enyl (Z)-7-[(2S)-2-azido-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
InChI |
InChI=1S/C22H32N4O5S/c1-5-11-30-20(28)17(24-19(27)16-14-22(16,3)4)10-8-7-9-13-32-15-18(25-26-23)21(29)31-12-6-2/h5-6,10,16,18H,1-2,7-9,11-15H2,3-4H3,(H,24,27)/b17-10-/t16-,18+/m0/s1 |
Clé InChI |
CXNAHQMEHCTYKS-UZSWTGNESA-N |
SMILES isomérique |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N=[N+]=[N-])/C(=O)OCC=C)C |
SMILES canonique |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N=[N+]=[N-])C(=O)OCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


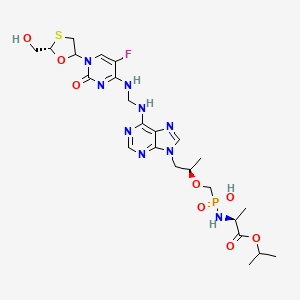
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
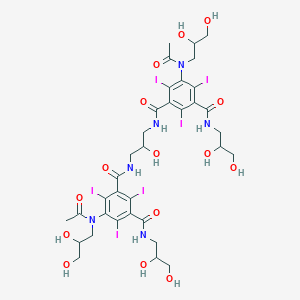
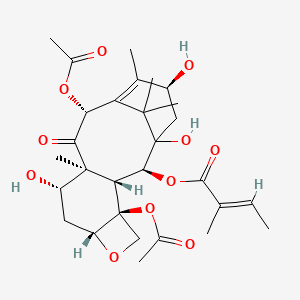


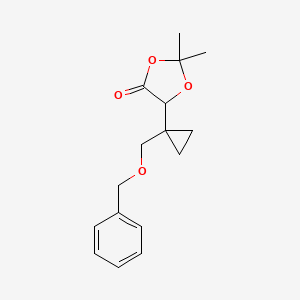
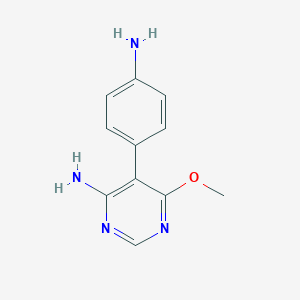
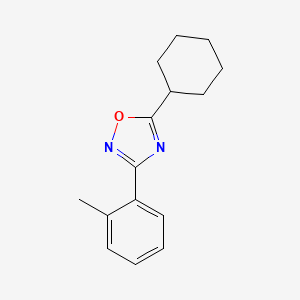
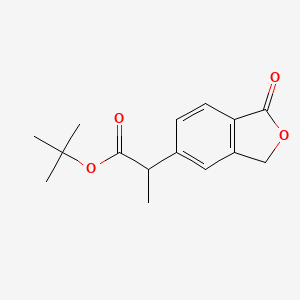
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
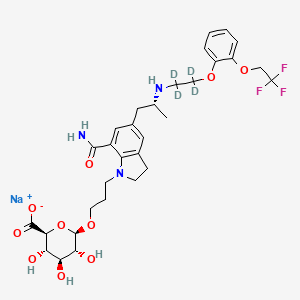
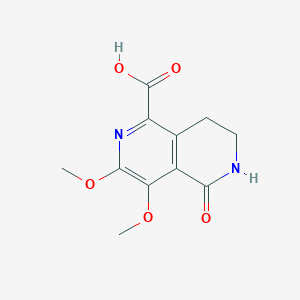
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
